DACN(Tos,Suc-NHS)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

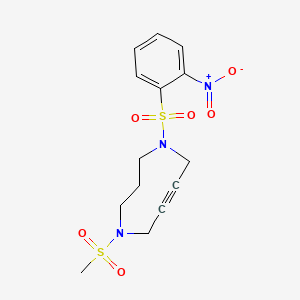

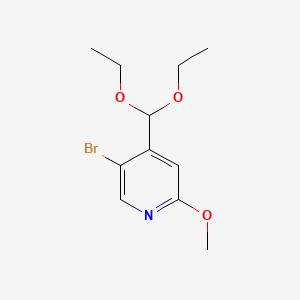

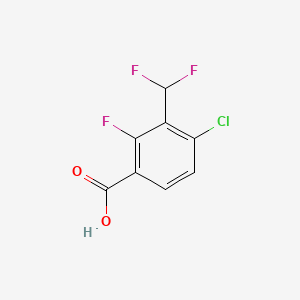

DACN(Tos,Suc-NHS) is a click chemistry reagent containing a cyclic alkyne group . It is used for research purposes only .

Synthesis Analysis

The synthesis of DACN(Tos,Suc-NHS) can be achieved through a two-step reaction process. The first step involves the synthesis of Tosylated DACN, followed by the second step which involves the reaction of Tosylated DACN with Succinimidyl N-hydroxysuccinimide (NHS) to form DACN(Tos,Suc-NHS).Molecular Structure Analysis

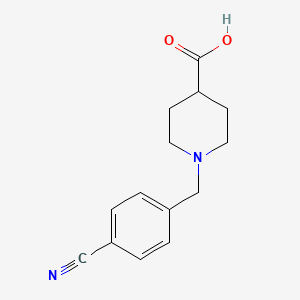

DACN(Tos,Suc-NHS) has a unique bent structure due to the alkyne moiety within the ring . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain .Chemical Reactions Analysis

DACN(Tos,Suc-NHS) is known for its high reactivity towards cycloaddition reactions . This is due to the unique bent structure of the alkyne moiety within the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of DACN(Tos,Suc-NHS) are essential to understand its function as a biomaterial . The chemistry of each material and its impact on physical properties is crucial .Safety and Hazards

Mechanism of Action

Target of Action

DACN(Tos,Suc-NHS) is a click chemistry reagent . The primary targets of DACN(Tos,Suc-NHS) are biomolecules that it labels and cross-links. The compound’s role is to act as a molecular connector, facilitating the synthesis of artificial hybrid biomolecules .

Mode of Action

DACN(Tos,Suc-NHS) contains a cyclic alkyne group . This structure allows DACN(Tos,Suc-NHS) to exhibit high reactivity towards cycloaddition reactions. The compound connects to a corresponding molecule via the NHS ester or maleimide unit, followed by connection to a corresponding azido-containing molecule via the DACN unit by copper-free-alkyne-azide-cycloaddition .

Biochemical Pathways

The biochemical pathways affected by DACN(Tos,Suc-NHS) are those involved in the synthesis of artificial hybrid biomolecules . The compound’s action can influence the structure and function of these biomolecules, potentially affecting downstream effects such as cellular processes or interactions with other molecules.

Result of Action

The result of DACN(Tos,Suc-NHS)'s action is the formation of artificial hybrid biomolecules . These biomolecules can have a variety of molecular and cellular effects, depending on their specific structures and functions.

Action Environment

The action of DACN(Tos,Suc-NHS) can be influenced by various environmental factors. For example, the efficiency of the cycloaddition reactions it participates in can be affected by factors such as temperature and the presence of other chemicals. .

Biochemical Analysis

Biochemical Properties

DACN(Tos,Suc-NHS) plays a significant role in biochemical reactions due to its high reactivity towards cycloaddition reactions. This reactivity is attributed to the unique bent structure of the alkyne moiety within the ring. The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain.

Molecular Mechanism

DACN(Tos,Suc-NHS) exerts its effects at the molecular level through its high reactivity towards cycloaddition reactions. This allows DACN(Tos,Suc-NHS) to connect to corresponding molecules via the NHS ester or maleimide unit, followed by connection to a corresponding azido-containing molecule via the DACN unit by copper-free-alkyne-azide-cycloaddition .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-17-5-7-18(8-6-17)33(30,31)24-15-3-2-13-23(14-4-16-24)19(26)11-12-22(29)32-25-20(27)9-10-21(25)28/h5-8H,4,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMHCPCWLSQNMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCC(=O)ON3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)

![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)